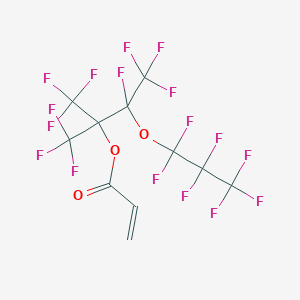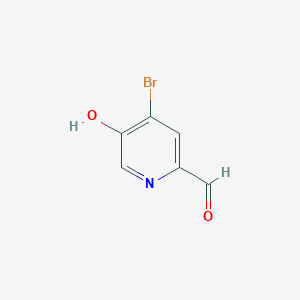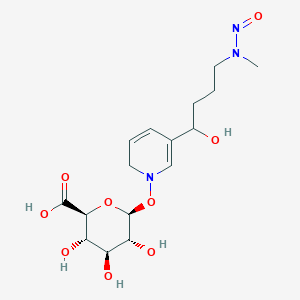
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and nitroso groups, which contribute to its reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can be achieved through multi-step organic synthesis. The process typically involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the butyl side chain: This step may involve alkylation reactions.
Addition of the nitroso group: This can be done through nitrosation reactions using nitrosating agents.
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: This step may involve hydroxylation reactions using oxidizing agents.
Formation of the carboxylic acid group: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halides, ethers.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of nitroso groups on biological systems.
Medicine
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of
特性
分子式 |
C16H25N3O9 |
|---|---|
分子量 |
403.38 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[1-hydroxy-4-[methyl(nitroso)amino]butyl]-2H-pyridin-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O9/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)28-16-13(23)11(21)12(22)14(27-16)15(24)25/h2,4,8,10-14,16,20-23H,3,5-7H2,1H3,(H,24,25)/t10?,11-,12-,13+,14-,16-/m0/s1 |
InChIキー |
DVDLUTUUPUIHJW-FIUVVILRSA-N |
異性体SMILES |
CN(CCCC(C1=CN(CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N=O |
正規SMILES |
CN(CCCC(C1=CN(CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)

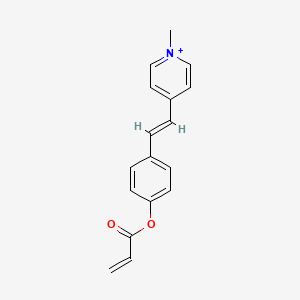
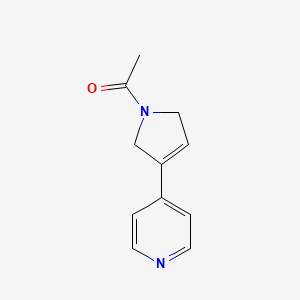
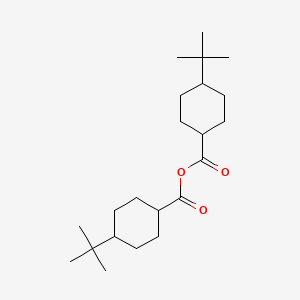
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
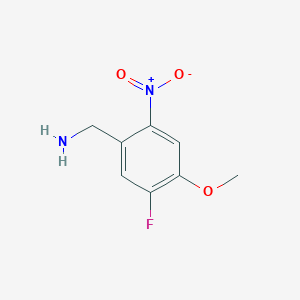
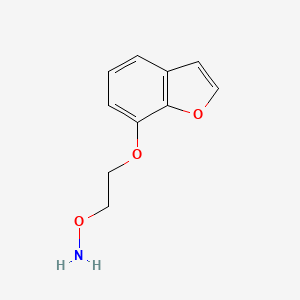
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
